molecular formula C19H13NO4 B7750071 methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate

methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate

Cat. No.: B7750071
M. Wt: 319.3 g/mol
InChI Key: ADGUNTQFLWEWCG-PEZBUJJGSA-N
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Description

Methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate typically involves the condensation of 6-hydroxy-2-phenylchromen-4-one with a suitable cyanoacetate derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromene ring can undergo oxidation to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate would depend on its specific biological target. Generally, chromene derivatives can interact with various enzymes and receptors, modulating their activity. The cyano group and hydroxyl group play crucial roles in binding to the active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-phenylchromen-4-one: A precursor in the synthesis of the target compound.

    2-Cyano-3,4-dihydro-2H-pyran: Another cyano-containing chromene derivative.

    Flavonoids: A broad class of compounds with similar chromene structures.

Uniqueness

Methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate is unique due to the presence of both a cyano group and a hydroxyl group on the chromene ring, which can confer distinct chemical reactivity and biological activity compared to other chromene derivatives.

Properties

IUPAC Name

methyl (2Z)-2-cyano-2-(6-hydroxy-2-phenylchromen-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-23-19(22)16(11-20)14-10-18(12-5-3-2-4-6-12)24-17-8-7-13(21)9-15(14)17/h2-10,21H,1H3/b16-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGUNTQFLWEWCG-PEZBUJJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1C=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\1/C=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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